molecular formula C12H13N3OS B12489313 N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B12489313
M. Wt: 247.32 g/mol
InChI Key: JKBHLSUUDWFAMX-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This molecule features a butanamide group attached to the 2-position of a 5-phenyl-1,3,4-thiadiazole ring system. The 1,3,4-thiadiazole scaffold is a nitrogen-sulfur containing heterocycle known for its significant aromaticity, in vivo stability, and low toxicity to higher vertebrates, making it a privileged structure in medicinal chemistry . The primary research value of this compound lies in its role as a key intermediate or precursor in pharmaceutical development, particularly in the synthesis of more complex molecules with potential biological activities . Derivatives of 1,3,4-thiadiazole demonstrate a broad spectrum of pharmacological properties, with considerable interest in their antimicrobial and anti-inflammatory activities . Specifically, novel 1,3,4-thiadiazole-2-carboxamide hybrids have shown promising antibacterial efficacy against multidrug-resistant Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis , and exhibit significant anti-inflammatory activity by inhibiting protein denaturation . The mechanism of action for such compounds often involves interaction with biological targets like enzymes; related structures are known to inhibit carbonic anhydrase or interact with DNA, disrupting cellular processes . Researchers value this compound for developing new anti-infective agents and for exploring structure-activity relationships (SAR) to create novel chemical entities for biochemical and pharmacological screening. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C12H13N3OS/c1-2-6-10(16)13-12-15-14-11(17-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16)

InChI Key

JKBHLSUUDWFAMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A mixture of substituted benzoic acid (e.g., phenylacetic acid) and thiosemicarbazide undergoes cyclization in phosphoryl chloride (POCl₃) under reflux conditions. For example, 5-phenyl-1,3,4-thiadiazol-2-amine is synthesized by heating phenylacetic acid (0.02 mol) with thiosemicarbazide (0.02 mol) in POCl₃ (150 mL) at 110°C for 3 hours. The product is isolated by evaporation, neutralization with water, and recrystallization from ethanol (yield: 70–85%).

Key Reaction Conditions

  • Reagents: Phenylacetic acid, thiosemicarbazide, POCl₃
  • Temperature: 110°C (reflux)
  • Purification: Recrystallization (ethanol/water)

Alternative Cyclization Using Lawesson’s Reagent

Diacylhydrazines react with sulfur donors like Lawesson’s reagent to form 1,3,4-thiadiazoles. This method avoids harsh acidic conditions and improves yields (up to 90%). For instance, 5-phenyl-1,3,4-thiadiazol-2-amine is obtained by treating phenylacetyl hydrazine with Lawesson’s reagent in dry tetrahydrofuran (THF) at 60°C for 6 hours.

Amidation of 5-Phenyl-1,3,4-thiadiazol-2-amine

The amine group at position 2 of the thiadiazole ring is acylated with butanoyl chloride to form the target compound.

Direct Amidation Using Acyl Chlorides

A solution of 5-phenyl-1,3,4-thiadiazol-2-amine (0.02 mol) in dry toluene is treated with butanoyl chloride (0.03 mol) under reflux for 4 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via silica gel chromatography (hexane/ethyl acetate, 8:2).

Reaction Parameters

  • Solvent: Toluene
  • Temperature: 110°C (reflux)
  • Yield: 65–75%
  • Purity: Confirmed by HPLC (>95%)

Coupling Agents for Enhanced Efficiency

In cases where acyl chlorides are unstable, carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed. For example, 5-phenyl-1,3,4-thiadiazol-2-amine (0.01 mol) is reacted with butanoic acid (0.01 mol) in acetonitrile using EDC (0.012 mol) and HOBt (0.012 mol) at room temperature for 24 hours. The product is isolated in 80% yield after column chromatography.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates by stabilizing intermediates.
  • Reflux conditions (100–120°C) are critical for overcoming the energy barrier in cyclization steps.

Catalytic Additives

  • Piperidine (0.8 mL per 0.004 mol substrate) accelerates cyclization by deprotonating intermediates.
  • Potassium carbonate neutralizes HCl generated during acyl chloride reactions, preventing side reactions.

Analytical Validation

Spectral Characterization

  • IR Spectroscopy : A strong absorption at ~1700 cm⁻¹ confirms the amide C=O stretch.
  • ¹H NMR : Key signals include δ 2.35 (t, 2H, CH₂CO), δ 3.10 (t, 2H, CH₂N), and δ 7.45–7.80 (m, 5H, aromatic).
  • Mass Spectrometry : Molecular ion peak at m/z 261.34 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).
  • Melting Point : 188–190°C.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Direct Amidation 65–75 >95 Simplicity, fewer steps
Coupling Agent-Based 80 >98 Higher yields, mild conditions
Lawesson’s Reagent 90 >97 Avoids POCl₃, eco-friendly

Industrial-Scale Considerations

  • Cost Efficiency : Acyl chloride route is preferred for bulk synthesis due to lower reagent costs.
  • Safety : POCl₃ requires strict handling under inert conditions, whereas Lawesson’s reagent is safer.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted thiadiazole derivatives

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Key analogs include:

Compound Name R Group at 2-Position Biological Activity Reference
N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Acetamide (CH3CO-) Antifungal (via metal complexes)
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide Benzamide (C6H5CO-) Antimicrobial, antifungal
Acetazolamide (Diamox®) Sulfamoyl (SO2NH2) Carbonic anhydrase inhibition
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide Valproate-linked amide Anti-epileptic
N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide Butanamide (C3H7CO-) Inferred: Enhanced lipophilicity

Key Observations :

  • Side Chain Length : The butanamide derivative’s longer alkyl chain may improve membrane permeability compared to acetamide (C2) and benzamide (aromatic) analogs, though excessive lipophilicity could reduce aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl in acetazolamide) enhance enzyme inhibition, while electron-donating groups (e.g., phenyl in benzamide) favor antimicrobial activity .
Antifungal and Antimicrobial Activity
  • Acetamide Analogs : N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide forms high-spin metal complexes (e.g., Cr(III), Co(II)) with significant fungitoxicity against Aspergillus and Candida species .
  • Benzamide Derivatives : Schiff bases derived from N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exhibit moderate-to-strong antifungal activity, with MIC values ranging from 12.5–50 µg/mL .
Enzyme Inhibition
  • Acetazolamide : A clinically approved carbonic anhydrase inhibitor, acetazolamide’s sulfamoyl group directly interacts with the enzyme’s active site .
  • Valproate-Thiadiazole Hybrid : The valproate-linked amide in shows anticonvulsant activity, suggesting that bulky aliphatic chains (e.g., butanamide) may enhance CNS penetration .

Physicochemical Properties

  • Lipophilicity : Butanamide (logP ~2.5–3.0, estimated) is more lipophilic than acetamide (logP ~1.2) and acetazolamide (logP ~0.5), which may enhance blood-brain barrier penetration but reduce solubility .
  • Thermal Stability : Thiadiazole derivatives generally exhibit high thermal stability due to aromatic heterocyclic rigidity, as confirmed by crystallographic studies .

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential in medicinal chemistry, particularly in the development of antimicrobial, antifungal, anti-inflammatory, and anticancer agents. This article provides a detailed exploration of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur atoms, characteristic of thiadiazoles. The compound's molecular formula is C12H14N4SC_{12}H_{14}N_4S, with a molecular weight of approximately 246.33 g/mol. Its structure can be represented as follows:

N 5 phenyl 1 3 4 thiadiazol 2 yl butanamide\text{N 5 phenyl 1 3 4 thiadiazol 2 yl butanamide}

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as proliferation and metabolism.
  • Receptor Modulation : It can interact with cellular receptors to influence signaling pathways.
  • Disruption of Cellular Functions : This includes effects on DNA replication and protein synthesis, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial and fungal strains. For instance:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest the compound's potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Notably:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
  • HepG2 Liver Cancer Cells : It demonstrated significant cytotoxicity with an IC50 of 9.6 µM .
  • Mechanistic Insights : The compound was found to down-regulate the expression of matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA), which are crucial for tumor progression .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases .

Study on Anticancer Effects

A study explored the effects of thiadiazole derivatives on various cancer cell lines. This compound was included in the evaluation against multiple cancer types:

Cancer Cell Line IC50 Value (µg/mL)
MCF-7 (Breast)0.28
HepG2 (Liver)9.6
A549 (Lung)12.5

The results indicated that the compound effectively inhibited cell proliferation across different cancer types .

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